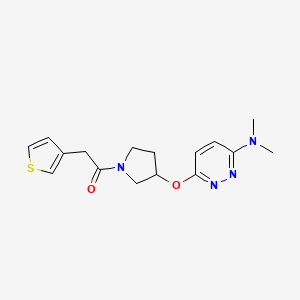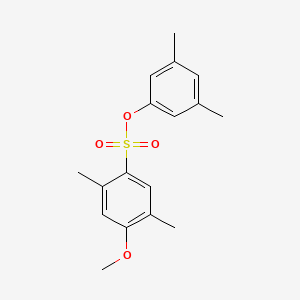
3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,5-Dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of structurally similar compounds. For instance, the synthesis of sulfonamides derived from 4-methoxyphenethylamine is described, which shares the methoxy functional group and sulfonamide linkage . Additionally, the study of 4-hydroxy-2,5-dimethylphenyl-benzophenone provides information on the vibrational properties of a compound with a similar dimethylphenyl structure . The synthesis of 4,5-diethynyl-2-methoxylphenol and dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate also contributes to the understanding of methoxy-substituted phenyl compounds .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, the reaction between 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution yields a sulfonamide derivative . The Hantzsch condensation reaction is another method used to synthesize a pyridine derivative, which involves p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation . These methods indicate that the synthesis of the compound might involve similar condensation reactions or substitutions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . The vibrational properties of a similar compound, 4-hydroxy-2,5-dimethylphenyl-benzophenone, have been studied using FT-IR and Raman spectroscopy, which provides insights into the conformational stability and the influence of substituents on the molecular structure .
Chemical Reactions Analysis
The chemical reactions of the related compounds involve enzyme inhibitory activity, as seen in the sulfonamide derivatives that inhibit acetylcholinesterase . The kinetic mechanism of inhibition and the formation of an enzyme-inhibitor complex are crucial aspects of these reactions. The computational docking studies also help in understanding the binding affinities of these molecules to the enzyme .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the conformational stability and the enthalpy of formation of 4-hydroxy-2,5-dimethylphenyl-benzophenone have been reported, which can be related to the stability and reactivity of the compound . The yield of the synthesized compounds and the conditions under which they are formed, such as temperature and solvent, also contribute to the understanding of their physical properties .
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Molecular Structure Studies: Research on similar compounds, like the molecule C18H14Cl4O2, has been conducted to understand the molecular structure and intermolecular interactions. These studies reveal details like torsion angles and crystal packing, which are crucial for understanding the chemical behavior of related compounds (Jasinski et al., 2007).
Chemical Reactions and Properties
- Investigating Rotational Barriers: Studies on compounds like 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, which are structurally similar, have been conducted to understand the rotational barrier effects in chemical reactions. This is significant for understanding the reactivity and stability of such compounds (Aoki et al., 1982).
- Transesterification Reactions: The rates of exchange in transesterification reactions involving similar compounds like 3,5-dimethylphenolate ions have been studied, providing insights into the reactivity of related chemical groups in weakly polar, aprotic solvents (Jackman et al., 1991).
Material Science and Optics
- Optical Material Development: Research on thienyl-substituted pyridinium salts, which include similar chemical groups, has focused on developing materials with nonlinear optical properties. Such studies are crucial for advancing materials used in optoelectronic devices (Li et al., 2012).
Catalysis
- Catalytic Applications: Studies have been done on water-soluble palladium(II) complexes, including similar sulfonyl groups, to understand their efficacy as catalysts in chemical reactions like methoxycarbonylation. This research is vital for industrial applications in catalysis (Akiri & Ojwach, 2021).
Coordination Chemistry
- Coordination Polymers: Research on phenylbismuth bis(2,5-dimethylbenzenesulfonate) has provided insights into the synthesis and properties of coordination polymers, which are essential for understanding the potential applications of similar compounds in materials science and coordination chemistry (Sharutin & Sharutina, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring potential uses in areas such as material science, pharmaceuticals, or chemical synthesis .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUDKKZSXDLKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3003168.png)

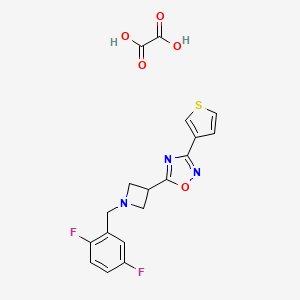
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B3003171.png)
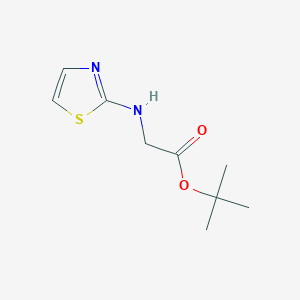
![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B3003178.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003180.png)
![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)
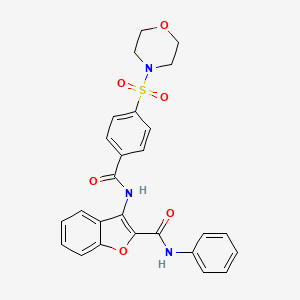
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)
